molecular formula C10H13Cl2F2N3 B1453118 2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1311316-58-1

2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No. B1453118
CAS RN: 1311316-58-1
M. Wt: 284.13 g/mol
InChI Key: IXCJHJTXUVZCRJ-UHFFFAOYSA-N
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Description

“2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1311316-58-1 . It has a molecular weight of 284.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanamine dihydrochloride . The InChI code is 1S/C10H11F2N3.2ClH/c11-10(12)15-8-4-2-1-3-7(8)14-9(15)5-6-13;;/h1-4,10H,5-6,13H2;2*1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.14 . It is a powder at room temperature .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities. They have been extensively studied for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The unique structural features of benzothiazoles, including the presence of a thiazole ring fused to a benzene ring, contribute to their diverse pharmacological properties. Structural modifications of the benzothiazole scaffold have led to the development of compounds with enhanced activity and lower toxicity, highlighting their significance in drug discovery and development (Bhat & Belagali, 2020). Additionally, benzothiazoles have been identified as crucial moieties in medicinal chemistry, serving as building blocks for the synthesis of pharmacologically active heterocycles (Zhilitskaya et al., 2021).

Environmental Applications and Concerns

Research has also focused on the environmental aspects of benzothiazole derivatives, particularly in relation to novel brominated flame retardants (NBFRs). These compounds, which include benzothiazole-based structures, have been identified in various environmental matrices, including indoor air and dust. The persistence and potential toxic effects of NBFRs, along with their widespread use, have raised concerns about their environmental fate and impact. Studies suggest a need for further research into the occurrence, environmental behavior, and toxicity of these compounds to understand and mitigate their effects on ecosystems and human health (Zuiderveen et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[1-(difluoromethyl)benzimidazol-2-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3.2ClH/c11-10(12)15-8-4-2-1-3-7(8)14-9(15)5-6-13;;/h1-4,10H,5-6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCJHJTXUVZCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(F)F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 3
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 4
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 5
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

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